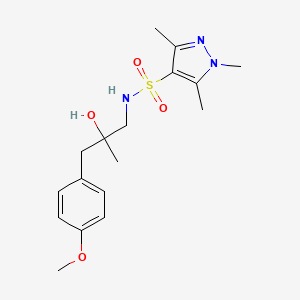
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the pyrazole and sulfonamide classes, which are known for their diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its specific molecular structure, which includes a pyrazole ring substituted with a sulfonamide group and a methoxyphenyl moiety. Its chemical formula is C16H24N4O3S.
Biological Activities
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that these compounds can inhibit the growth of U937 cells with an IC50 value indicating effective concentration levels without causing cytotoxicity .
Mechanism of Action
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Glycation : Pyrazole sulfonamides have been reported to inhibit glycation processes, which are implicated in diabetic complications .
- Antibacterial and Antifungal Properties : The compound has shown efficacy against a range of bacterial and fungal strains, suggesting its potential use as an antimicrobial agent .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammatory markers such as TNF-α and IL-6 in vitro, indicating their potential for treating inflammatory diseases .
Case Studies
- Anticancer Activity : A study focused on the synthesis of new pyrazole derivatives revealed that compounds similar to this compound exhibited promising anticancer properties when tested against various cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells .
- Antimicrobial Testing : In another study, derivatives were screened against bacterial strains such as E. coli and Staphylococcus aureus. The results showed that certain modifications to the pyrazole structure enhanced antibacterial activity significantly compared to standard antibiotics .
Data Tables
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-12-16(13(2)20(4)19-12)25(22,23)18-11-17(3,21)10-14-6-8-15(24-5)9-7-14/h6-9,18,21H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYXDFQMUDAADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













